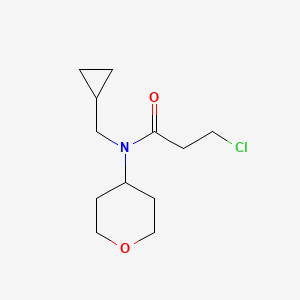

3-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide

Description

Properties

IUPAC Name |

3-chloro-N-(cyclopropylmethyl)-N-(oxan-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNO2/c13-6-3-12(15)14(9-10-1-2-10)11-4-7-16-8-5-11/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYORRNWYMFBDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN(C2CCOCC2)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential therapeutic effects, particularly in the field of drug development. Its structural features suggest possible interactions with biological targets, making it a candidate for the development of new pharmaceuticals. Research indicates that compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.

Case Studies

- Anticancer Activity : In studies involving structurally related compounds, there has been evidence of cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation.

- Antimicrobial Properties : Similar chemical structures have demonstrated antimicrobial activity, suggesting that 3-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide may also possess such properties.

Synthetic Applications

Reagent in Organic Synthesis

This compound can serve as an important reagent in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules.

Table: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed conditions | Alkylated derivatives |

| Coupling Reactions | Palladium-catalyzed coupling | Biaryl compounds |

| Ring Closure Reactions | Heat or acid catalysis | Cyclic compounds |

Materials Science

Polymer Chemistry

The compound's reactivity can be utilized in polymer chemistry to synthesize novel polymers with specific properties. It can be incorporated into polymer backbones or used as a cross-linking agent.

Case Studies

- Development of Biodegradable Polymers : Research has focused on using similar compounds to create biodegradable plastics that reduce environmental impact while maintaining desirable mechanical properties.

Comparison with Similar Compounds

2-Chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide

- Molecular Formula: C₁₁H₂₀ClNO₃

- Molecular Weight : 249.74 g/mol

- Key Substituents :

- Chlorine at the 2-position of the propanamide backbone.

- Methoxyethyl and tetrahydro-2H-pyran-4-yl groups as N-substituents.

- Distinctive Features :

3-Chloro-N-(4-methylphenyl)propanamide

- Molecular Formula: C₁₀H₁₂ClNO

- Molecular Weight : 197.66 g/mol

- Key Substituents :

- Chlorine at the 3-position of the propanamide backbone.

- 4-Methylphenyl (p-tolyl) group as the N-substituent.

- Functional Applications :

3-Chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

- Molecular Formula : C₂₉H₃₆ClN₇O₂ (inferred from name)

- Molecular Weight : ~558.11 g/mol

- Key Features: Highly complex substituents, including a dimethylaminoethyl group and an indole-pyrimidine hybrid moiety. Designed for targeted biological interactions, likely as a kinase inhibitor or anticancer agent. Demonstrates how chloro-propanamide scaffolds can be functionalized for specific receptor binding .

Comparative Analysis

Table 1: Structural and Functional Comparison

Key Observations:

Chlorine Position :

- 3-Chloro derivatives (target compound and 3-chloro-N-(4-methylphenyl)propanamide) may exhibit different reactivity compared to 2-chloro analogues due to steric and electronic effects.

Methoxyethyl: Increases solubility but may reduce metabolic stability due to ether cleavage. Aromatic Groups (e.g., p-tolyl): Improve thermal stability and crystallinity, advantageous for solid-state synthesis .

Biological and Environmental Hazards :

- The target compound’s safety data underscores significant environmental risks (e.g., aquatic toxicity) compared to simpler analogues like 3-chloro-N-(4-methylphenyl)propanamide, which lacks such warnings in the evidence .

Preparation Methods

Key Synthetic Strategy: Amide Bond Formation via Carbodiimide-Mediated Coupling

The central step in the synthesis of 3-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide is the formation of the amide bond between a carboxylic acid derivative and the appropriate amine.

-

- 3-chloropropanoic acid or its derivatives (e.g., 6-chloro-2-cyclopropyl-nicotinic acid analogues)

- Cyclopropylmethylamine or related amines

- (Tetrahydro-2H-pyran-4-yl)methanamine as the tetrahydropyran-containing amine source

-

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

- 1-Hydroxybenzotriazole (HOBt) or benzotriazol-1-ol as an additive to improve coupling efficiency

- Base such as N-ethylmorpholine or 4-methylmorpholine to facilitate the reaction

-

- Dimethylformamide (DMF) as the solvent

- Room temperature stirring overnight to ensure complete coupling

-

- Aqueous extraction with ethyl acetate

- Washing with sodium bicarbonate solution and brine to remove impurities

- Drying over sodium sulfate and concentration under reduced pressure

- Purification by silica gel chromatography using ethyl acetate/isohexane mixtures

This method yields the target amide as a white solid with good purity and yield, as demonstrated in the synthesis of closely related compounds such as 6-chloro-2-cyclopropyl-N-(tetrahydro-pyran-4-ylmethyl)-nicotinamide.

| Parameter | Details |

|---|---|

| Carboxylic Acid Source | 3-chloropropanoic acid or analogues |

| Amine Source | Cyclopropylmethylamine and (tetrahydro-2H-pyran-4-yl)methanamine |

| Coupling Agent | EDC·HCl with HOBt or benzotriazol-1-ol |

| Base | N-ethylmorpholine or 4-methylmorpholine |

| Solvent | DMF |

| Temperature | Room temperature (~20 °C) |

| Reaction Time | Overnight (~12-16 hours) |

| Purification | Silica gel chromatography (ethyl acetate/isohexane) |

| Yield | Typically moderate to high (e.g., 70-80%) |

Preparation of (Tetrahydro-2H-pyran-4-yl)methanamine Intermediate

The tetrahydro-2H-pyran-4-yl moiety is introduced via the amine (tetrahydro-2H-pyran-4-yl)methanamine, which itself is prepared or sourced as a key intermediate.

- Synthesis of (Tetrahydro-2H-pyran-4-yl)methanamine:

- Available commercially or synthesized via reduction or amination of tetrahydro-2H-pyran-4-carboxaldehyde or related derivatives.

- The amine is then used directly in the coupling reaction with the acid chloride or activated acid derivative.

Alternative Preparative Routes: Grignard Reactions for Tetrahydropyran Ketone Intermediates

Prior to amide formation, the tetrahydro-2H-pyran-4-yl group can be introduced through organometallic chemistry involving Grignard reagents:

These intermediates can be further elaborated to the desired amide through standard coupling reactions.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Grignard addition | Methylmagnesium bromide/chloride in THF, -60 to 0 °C | 48-81 | Formation of 1-(tetrahydro-pyran-4-yl)-ethanone intermediate |

| 2 | Halogenation | Bromine in methanol, -10 to 10 °C, acidic workup | ~74 | Preparation of halogenated ketone intermediate |

| 3 | Amide coupling | 3-chloropropanoic acid + amines, EDC·HCl, HOBt, DMF, RT | 70-80 | Coupling with (tetrahydro-2H-pyran-4-yl)methanamine and cyclopropylmethylamine |

| 4 | Purification | Silica gel chromatography, ethyl acetate/isohexane | - | Ensures high purity of final amide compound |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide, and how can yield be optimized?

- Methodological Answer : The compound’s synthesis likely involves amide bond formation between a chlorinated propanoyl chloride derivative and a secondary amine (cyclopropylmethyl-tetrahydro-2H-pyran-4-amine). Optimization can include:

- Reagent Selection : Use coupling agents like HATU for efficient amidation .

- Purification : Employ gradient HPLC or column chromatography to isolate the product from byproducts (e.g., unreacted amine or acyl chloride) .

- Temperature Control : Maintain低温 conditions (0–5°C) during coupling to minimize side reactions .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm substituent positions (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm and tetrahydro-2H-pyran signals at δ 3.5–4.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+ for C₁₂H₂₁ClNO₂: 260.12) .

- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal diffraction is preferred if crystals are obtainable .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of chloroamide vapors .

- Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence the compound’s bioavailability and target binding?

- Methodological Answer :

- Lipophilicity : Cyclopropyl groups enhance membrane permeability (logP ~2.5), as seen in analogs like TAK-418, a neuroactive LSD1 inhibitor .

- Conformational Restriction : The cyclopropane ring restricts rotational freedom, potentially improving binding to enzymes or receptors (e.g., kinase or protease targets) .

- SAR Studies : Compare analogs with methyl/ethyl substituents to quantify steric and electronic effects on activity .

Q. What computational strategies can predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450 or histone deacetylases) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

- QSAR Modeling : Develop regression models correlating substituent electronegativity (Cl, cyclopropane) with inhibitory potency .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Cross-reference datasets from PubChem, ChEMBL, and in-house assays to identify outliers .

- Experimental Replication : Validate conflicting results under standardized conditions (e.g., fixed pH, temperature) .

- Impurity Profiling : Use LC-MS to check for degradation products (e.g., hydrolyzed propanamide) that may skew bioactivity .

Q. What analytical challenges arise in quantifying degradation products of this compound?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the amide bond under acidic/alkaline conditions generates 3-chloropropanoic acid and cyclopropylmethyl-tetrahydro-2H-pyran-4-amine .

- Detection : Use reverse-phase HPLC with UV detection (λ = 210–230 nm) or tandem MS for trace quantification .

- Stability Studies : Conduct accelerated aging tests (40°C/75% RH) to model shelf-life and identify degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.